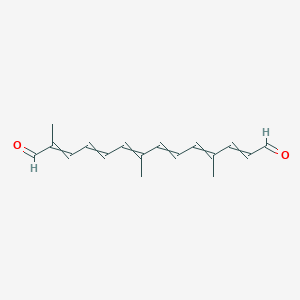
2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds and aldehyde groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable precursors, followed by oxidation to introduce the aldehyde groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and efficient use of resources. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.
化学反应分析
Types of Reactions
2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The conjugated double bonds can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives.
科学研究应用
2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,7,11-Trimethyltetradeca-2,4,6,8,10,12-hexaenedial involves its interaction with molecular targets through its aldehyde groups and conjugated double bonds. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
相似化合物的比较
Similar Compounds
3,7,11-Trimethyldodeca-2,4,6,10-tetraenal: Similar structure but with fewer double bonds and aldehyde groups.
4,8,12-Tetradecatrienal, 5,9,13-trimethyl-: Another related compound with a different arrangement of double bonds and functional groups.
属性
CAS 编号 |
629610-45-3 |
|---|---|
分子式 |
C17H20O2 |
分子量 |
256.34 g/mol |
IUPAC 名称 |
2,7,11-trimethyltetradeca-2,4,6,8,10,12-hexaenedial |
InChI |
InChI=1S/C17H20O2/c1-15(8-4-5-9-17(3)14-19)10-6-11-16(2)12-7-13-18/h4-14H,1-3H3 |
InChI 键 |
KPNPQLPDRUIOIR-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC=CC=C(C)C=O)C=CC=C(C)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B14219654.png)
![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)
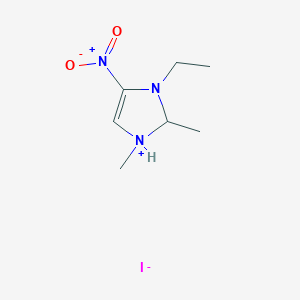
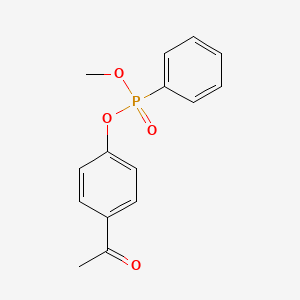
![2-[(2-Amino-5-fluorophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219676.png)
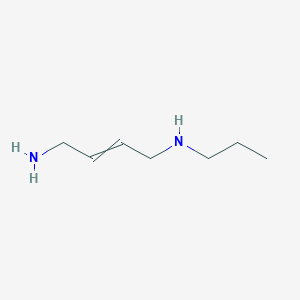
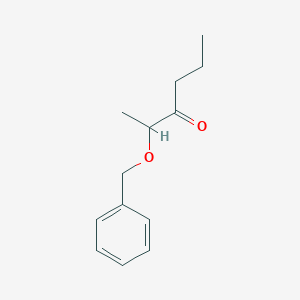
![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
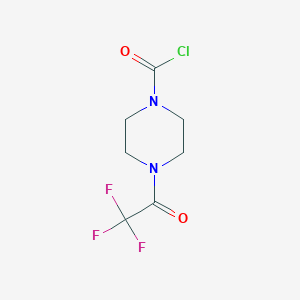
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
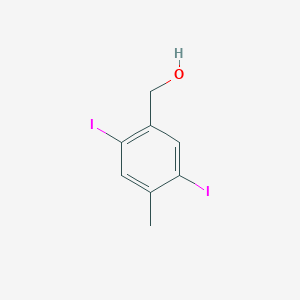

![2-[Bis(methylsulfanyl)methylidene]acenaphthylen-1-one](/img/structure/B14219754.png)
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]phenol](/img/structure/B14219759.png)
